molecular formula C20H17O3P B3051228 Diphenyl (1-phenylethenyl)phosphonate CAS No. 32187-40-9

Diphenyl (1-phenylethenyl)phosphonate

Cat. No.: B3051228
CAS No.: 32187-40-9
M. Wt: 336.3 g/mol
InChI Key: VXRUYIAIPGSQRY-UHFFFAOYSA-N
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Description

Diphenyl (1-phenylethenyl)phosphonate is a chemical compound . It is used as a reactant for carbanion oxidative nucleophilic substitution of hydrogen and base-catalyzed olefination .


Synthesis Analysis

The synthesis of phosphonates like this compound often involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . Another method involves the use of a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts . The reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination provides a large variety of aryl phosphonates .


Molecular Structure Analysis

This compound contains a total of 43 bonds; 26 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 phosphonate .


Chemical Reactions Analysis

Phosphonates like this compound can undergo various chemical reactions. For instance, they can participate in the Michael addition of H-phosphonates . They can also undergo reactions with alkyl or aryl ester groups .


Physical and Chemical Properties Analysis

Diphenyl phosphite, a related compound, appears as a clear, viscous liquid with a light yellow color . Its molecular weight is 234.19 g/mol . The hydrolysis of phosphonates like this compound can take place both under acidic and basic conditions .

Mechanism of Action

The mechanism of action of phosphonates like Diphenyl (1-phenylethenyl)phosphonate often involves the conjugate addition of hydrogen-phosphonates to different Michael acceptors . The direct addition of the nucleophilic element–hydrogen moiety to unsaturated carbon-carbon bond is the most straightforward and environmentally friendly chemical transformation .

Safety and Hazards

Diphenyl phosphite, a related compound, is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist or vapors, and it should be handled with protective gloves, eye protection, and face protection .

Future Directions

Recent advances in the field of phospha-Michael addition, which is relevant to phosphonates like Diphenyl (1-phenylethenyl)phosphonate, have led to the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds . The application of “clean” green technology is a challenge and a direction for future research .

Properties

IUPAC Name

1-diphenoxyphosphorylethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O3P/c1-17(18-11-5-2-6-12-18)24(21,22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h2-16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUYIAIPGSQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566456
Record name Diphenyl (1-phenylethenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32187-40-9
Record name Phosphonic acid, (1-phenylethenyl)-, diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32187-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl (1-phenylethenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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